3,4-Dimethoxy-3-cyclobutene-1,2-dione
Overview
Description
Cyclobutenediones are a class of compounds characterized by a four-membered ring structure with two ketone groups. The compound of interest, 3,4-Dimethoxy-3-cyclobutene-1,2-dione, is a derivative of cyclobutenedione with methoxy groups at the 1 and 2 positions. This compound is relevant in the field of organic chemistry due to its potential as an intermediate in the synthesis of various ring systems and its interesting molecular structure[“].
Synthesis Analysis
The synthesis of cyclobutenedione derivatives can be achieved through different routes. For instance, 1,2-dichlorocyclobuten-3,4-dione, a key intermediate in the chemistry of cyclobutenes, can be obtained from squaric acid and oxalyl chloride, which may be further modified to introduce methoxy groups[“]. Another approach involves the synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione from dimethyl-squarate, which can undergo facile 1,6-addition reactions to yield a variety of substituted cyclobutenediones[“]. Additionally, new routes to 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione have been described, which could potentially be adapted to synthesize the dimethoxy variant[“].
Molecular Structure Analysis
The molecular structure of 1,2-dimethoxycyclobutene-3,4-dione has been investigated using gas-phase electron diffraction, revealing that the molecule exists in two forms: one with symmetry C2v (trans) and one with Cs symmetry (cis). The molar ratio of trans to cis is 68/32, and the bond distances and angles are in agreement with conventional ideas about the effects of conjugation and hybridization[“].
Chemical Reactions Analysis
Cyclobutenediones are known to participate in various chemical reactions. For example, tetrahydrobenzocyclobutene-3,6-dione can undergo thermal ring opening to generate reactive intermediates that can be trapped as dimers or Diels-Alder adducts, leading to polycyclic 1,4-benzoquinones[“]. This reactivity suggests that 3,4-Dimethoxy-3-cyclobutene-1,2-dione could also be used in similar cycloaddition reactions to synthesize complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. For instance, the electron-diffraction study of 1,2-dimethoxycyclobutene-3,4-dione provides insights into the bond lengths and angles that define the molecule's geometry[“]. Additionally, the replacement of oxygen by sulfur in the cyclobutenedione ring has been shown to cause electron density delocalization and equalization of the C-C bonds, which could affect the physical properties such as melting point, solubility, and reactivity[“].
Scientific research applications
Optimized Synthesis and Purity
- Optimized Preparation: A study by Lunelli (2007) discusses the optimized preparation of 1,2-dichlorocyclobuten-3,4-dione, a key intermediate in cyclobutene chemistry, achieved through the reaction of squaric acid and oxalyl chloride. This process yields a high-purity product essential in various synthetic applications (Lunelli, 2007).
Novel Compounds and Strong Acids
- Bisquaryls Synthesis: Liebeskind et al. (1993) synthesized novel compounds named bisquaryls, derived from squaric acid, via palladium-catalyzed reactions. These compounds, including the parent bisquaric acid, exhibit strong Brønsted acidity, indicating potential use in acid-catalyzed reactions (Liebeskind et al., 1993).
Molecular Geometry and Stability
- Structural Analysis: Lunelli et al. (1996) explored the molecular geometry of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer. The study combines IR spectroscopy, X-ray diffraction, and ab initio calculations to understand the structural properties, indicating applications in molecular modeling and material sciences (Lunelli et al., 1996).
Precursors to Novel Macrocycles
- Macrocycles Synthesis: A study by Rubin, Knobler, and Diederich (1990) presents the synthesis of cyclobutenodehydroannulenes as precursors to cyclocarbons and higher oxides of carbon. These findings are significant for developing new macrocyclic structures and materials (Rubin, Knobler, & Diederich, 1990).
Phase Transition Analysis
- Solid-Solid Phase Transition: Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a phenomenon valuable in material science and crystallography studies (Destro, 1997).
Synthesis of Substituted Compounds
- Versatile Starting Material: Xu, Yerxa, Sullivan, and Moore (1991) demonstrated the synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione, a compound that undergoes facile addition reactions. This property makes it a versatile starting material for synthesizing various substituted cyclobutenediones (Xu, Yerxa, Sullivan, & Moore, 1991).
properties
IUPAC Name |
3,4-dimethoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNZTGCAMLMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200269 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-3-cyclobutene-1,2-dione | |
CAS RN |
5222-73-1 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.